molecular formula C6H9ClN2 B13118161 4-(2-Chloroethyl)-1-methyl-1H-imidazole

4-(2-Chloroethyl)-1-methyl-1H-imidazole

Cat. No.: B13118161
M. Wt: 144.60 g/mol
InChI Key: KUSNPFQEYBXDPL-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1-methyl-1H-imidazole is an imidazole derivative characterized by a methyl group at position 1 and a 2-chloroethyl substituent at position 4 of the heterocyclic ring. This compound is notable for its enhanced reactivity due to the electron-withdrawing chloroethyl group, which facilitates nucleophilic substitution reactions. Its synthesis typically involves alkylation of 1-methylimidazole with chloroethylating agents under controlled conditions .

Properties

Molecular Formula

C6H9ClN2

Molecular Weight

144.60 g/mol

IUPAC Name

4-(2-chloroethyl)-1-methylimidazole

InChI

InChI=1S/C6H9ClN2/c1-9-4-6(2-3-7)8-5-9/h4-5H,2-3H2,1H3

InChI Key

KUSNPFQEYBXDPL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-1-methyl-1H-imidazole typically involves the alkylation of 1-methylimidazole with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 4-(2-Chloroethyl)-1-methyl-1H-imidazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to remove the chloroethyl group, yielding 1-methylimidazole.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents like ether or ethanol.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted imidazole derivatives, depending on the nucleophile used.

    Oxidation: Imidazole N-oxides are the primary products.

    Reduction: The main product is 1-methylimidazole.

Scientific Research Applications

4-(2-Chloroethyl)-1-methyl-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

    Biological Studies: The compound is employed in studies investigating the biological activity of imidazole derivatives, including enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-1-methyl-1H-imidazole involves its interaction with biological macromolecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound targets rapidly dividing cells and induces apoptosis.

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(2-Chloroethyl)-1-methyl-1H-imidazole becomes evident when compared to other imidazole derivatives. Below is a detailed analysis of its similarities and differences with key analogs:

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Chlorinated Imidazole Derivatives
Compound Name Substituents Key Properties
4-(2-Chloroethyl)-1-methyl-1H-imidazole 1-methyl, 4-(2-chloroethyl) High reactivity due to chloroethyl group; cytotoxic activity
2-Chloro-1-methyl-1H-imidazole 1-methyl, 2-chloro Simpler structure; used in pharmaceuticals and agrochemicals
4,5-Dichloroimidazole 4-chloro, 5-chloro Enhanced electrophilicity; used in coordination chemistry
1-(3-Chloropropyl)-1H-imidazole 1-(3-chloropropyl) Lower similarity index (0.82); moderate bioactivity
2-(Chloromethyl)-1-methyl-1H-imidazole 1-methyl, 2-(chloromethyl) Reactivity in alkylation reactions; similarity index 0.76
Key Observations :
  • Substituent Position : The position of chlorine or chlorinated groups significantly impacts reactivity and biological activity. For example, 2-Chloro-1-methyl-1H-imidazole (position 2) exhibits different pharmacokinetics compared to the target compound (position 4) .
  • Chloroethyl vs. Chloromethyl : The 2-chloroethyl group in the target compound allows for more complex reaction pathways (e.g., cyclization or cross-coupling) compared to chloromethyl-substituted analogs like 2-(Chloromethyl)-1-methyl-1H-imidazole .
Key Observations :
  • Antimicrobial Activity : Compounds like 4,5-Dichloroimidazole show broad-spectrum antimicrobial effects, whereas the target compound’s activity is more specialized toward cancer cells .

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